molecular formula C₉H₁₇NO₇ B014065 (2R)-2-{[(2R,3R,4S,5S,6R)-3-氨基-2,5-二羟基-6-(羟甲基)氧杂-4-基]氧基}丙酸 CAS No. 1114-41-6

(2R)-2-{[(2R,3R,4S,5S,6R)-3-氨基-2,5-二羟基-6-(羟甲基)氧杂-4-基]氧基}丙酸

货号 B014065
CAS 编号: 1114-41-6
分子量: 251.23 g/mol
InChI 键: MSFSPUZXLOGKHJ-KDBDHQKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds with complex structures typically involves multi-step reactions, starting from simpler precursors. For instance, Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, achieved by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, which could provide insights into synthesizing similar complex amino acids (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic and diffractometric techniques. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize the subtle structural differences between polymorphic forms of a pharmaceutical compound, showcasing methods that could be applicable to understanding the detailed structure of the compound of interest (Vogt, G. Williams, M.N.R. Johnson, & R. Copley, 2013).

Chemical Reactions and Properties

The reactivity of a compound is closely tied to its functional groups and molecular structure. The synthesis and reactions described by Smirnova and Gavrilov (1996) involving esters of 3-cyano-2-oxo-5, 6-tri(tetra)methylene-1, 2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5, 6-tri(tetra)methyleneisonicotinic acids provide a framework for understanding the types of chemical reactions that similar compounds may undergo (Smirnova & M.Y. Gavrilov, 1996).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystalline form, can be studied through a variety of techniques. The research by Dobbin et al. (1993) on the hydrogen bonding in certain propanoic acid derivatives exemplifies how these properties are determined and their significance to the compound's behavior in different environments (Dobbin, R. Hider, S. Rizvi, K.L. Maki, & D. Helm, 1993).

Chemical Properties Analysis

Understanding the chemical properties involves exploring the reactivity, stability, and interaction of the compound with various chemical reagents. The work of Kowalski et al. (2009) on the synthesis, structure, and FTIR spectroelectrochemistry of certain complexes illustrates the detailed chemical property analysis that could be applied to our compound of interest (Kowalski, R. Winter, A. Makal, A. Pazio, & K. Woźniak, 2009).

科学研究应用

乙醇-水溶液中的溶解度研究

张、龚、王和曲(2012 年)的研究调查了包括 (2R,3R,4S,5S,6R)-6-(羟甲基)氧杂-2,3,4,5-四醇(d-半乳糖)在乙醇-水溶液中的溶解度。他们发现此类化合物的溶解度随乙醇质量分数和平衡温度而变化,为制药和化学工业提供了关于溶剂相互作用和化合物稳定性的见解 (Zhang, Gong, Wang, & Qu, 2012).

光谱和衍射表征

Vogt、Williams、Johnson 和 Copley(2013 年)对与 (2R)-2-{[(2R,3R,4S,5S,6R)-3-氨基-2,5-二羟基-6-(羟甲基)氧杂-4-基]氧基}丙酸密切相关的化合物进行了一项研究。他们使用光谱和衍射技术表征了该化合物的多晶型形式,强调了在药物研究中进行详细结构分析的重要性 (Vogt, Williams, Johnson, & Copley, 2013).

化学酶促合成和结构表征

2018 年,Baba、Yamada、Satoh、Watanabe 和 Yoshioka 探索了与 (2R)-2-{[(2R,3R,4S,5S,6R)-3-氨基-2,5-二羟基-6-(羟甲基)氧杂-4-基]氧基}丙酸相关的化合物的化学酶促合成。他们的研究提供了有关这些化合物立体化学和内在降解动力学的宝贵信息,这对于了解它们在生物系统中的行为至关重要 (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

新型衍生物的合成和抗炎特性

Reddy、Reddy 和 Raju(2010 年)开发了一种与密切相关的化合物衍生物的新合成方法,并评估了它们的抗炎特性。这项研究有助于开发针对炎症的新型治疗剂 (Reddy, Reddy, & Raju, 2010).

属性

CAS 编号

1114-41-6

产品名称

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

分子式

C₉H₁₇NO₇

分子量

251.23 g/mol

IUPAC 名称

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1

InChI 键

MSFSPUZXLOGKHJ-KDBDHQKJSA-N

手性 SMILES

C[C@H](C(=O)O)O[C@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)N

SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

规范 SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

熔点

153°C

物理描述

Solid

同义词

Acid, Muramic
Acids, Muramic
Muramic Acid
Muramic Acids

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 2
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 3
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 4
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 5
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 6
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。